1-Amino-3-fluoropropan-2-ol is a fluorinated amino alcohol with the chemical formula C₃H₈FNO and a molecular weight of approximately 129.56 g/mol. It features an amino group (-NH₂), a hydroxyl group (-OH), and a fluorine atom attached to the carbon chain, making it a significant compound in both organic chemistry and biological research. This compound is often encountered in its hydrochloride form, which enhances its solubility in water and makes it more suitable for various applications.
The biological activity of 1-amino-3-fluoropropan-2-ol is primarily linked to its role as a building block in the synthesis of fluorinated analogs of biologically active molecules. The presence of fluorine can enhance the binding affinity of these compounds to biological targets, potentially modulating enzyme activity or receptor interactions. Research indicates that fluorinated compounds often exhibit altered pharmacokinetics and improved metabolic stability compared to their non-fluorinated counterparts .
Several synthesis methods for 1-amino-3-fluoropropan-2-ol have been documented:
1-Amino-3-fluoropropan-2-ol has several applications across various fields:
Research has shown that 1-amino-3-fluoropropan-2-ol interacts with various molecular targets due to its functional groups. The presence of the fluorine atom enhances its reactivity, while the amino and hydroxyl groups can participate in hydrogen bonding and other interactions. These characteristics make it valuable for studying enzyme kinetics and receptor binding affinities .
1-Amino-3-fluoropropan-2-ol shares structural similarities with several other compounds, which can be compared based on their functional groups and biological activities.
Compound Name | CAS Number | Key Features |
---|---|---|
3-Amino-1,1-difluoropropan-2-ol | 1785058-84-5 | Contains two fluorine atoms; potential for different reactivity patterns. |
(S)-3-Amino-2-fluoropropan-1-ol | 2309433-02-9 | Has a different stereochemistry; may exhibit unique biological properties. |
3-Fluoroalanine | 13456-14-7 | An amino acid derivative; used in peptide synthesis. |
The uniqueness of 1-amino-3-fluoropropan-2-ol lies in its specific combination of functional groups and the presence of a single fluorine atom, which influences its chemical behavior and biological interactions distinctly compared to these similar compounds .